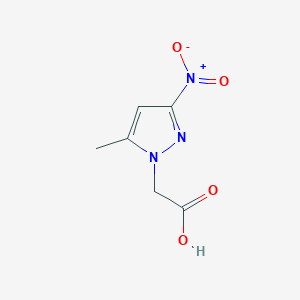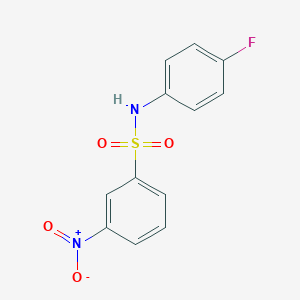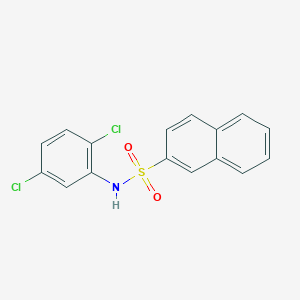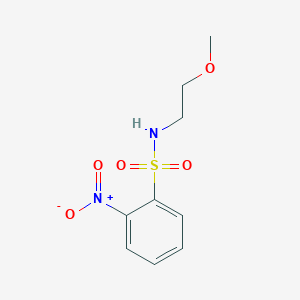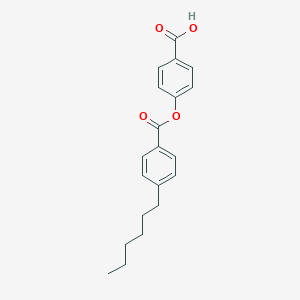
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester, also known as 4-hexylresorcinol, is a chemical compound that belongs to the family of resorcinols. It is commonly used in the food industry as a preservative and in the cosmetic industry as a skin-lightening agent. This compound has also been studied for its potential therapeutic applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms, leading to cell death. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
In addition to its antimicrobial and anticancer properties, Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been shown to exhibit antioxidant and anti-inflammatory effects. It has also been studied for its potential use in the treatment of skin disorders, as it has been shown to inhibit the production of melanin and reduce skin pigmentation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. One area of research is the development of new antimicrobial agents based on the structure of Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol. Another area of research is the investigation of its potential use in the treatment of skin disorders, such as hyperpigmentation and melasma. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in the treatment of cancer.
Applications De Recherche Scientifique
Benzoic acid, 4-hexyl-, 4-carboxyphenyl estercinol has been extensively studied for its potential therapeutic applications in various scientific research fields. It has been shown to exhibit antimicrobial properties against a wide range of bacteria, fungi, and viruses, making it a promising candidate for the development of new antimicrobial agents. It has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
111833-05-7 |
|---|---|
Nom du produit |
Benzoic acid, 4-hexyl-, 4-carboxyphenyl ester |
Formule moléculaire |
C20H22O4 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
4-(4-hexylbenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C20H22O4/c1-2-3-4-5-6-15-7-9-17(10-8-15)20(23)24-18-13-11-16(12-14-18)19(21)22/h7-14H,2-6H2,1H3,(H,21,22) |
Clé InChI |
ZTJIGZMNTRKRHK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

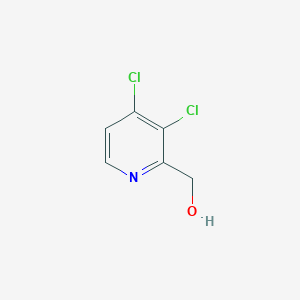
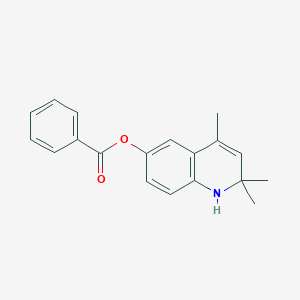
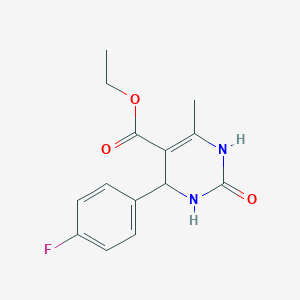
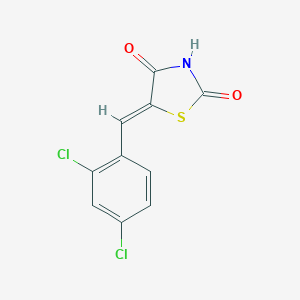
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B187540.png)
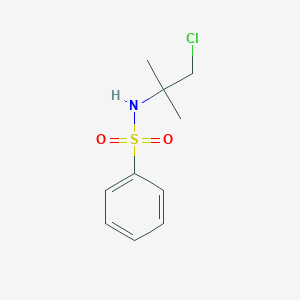
![{2-[(Furan-2-carbonyl)-amino]-acetylamino}-acetic acid](/img/structure/B187542.png)
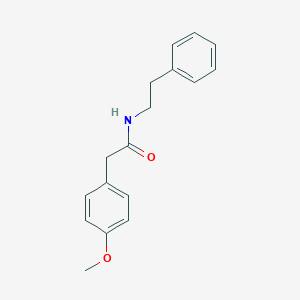
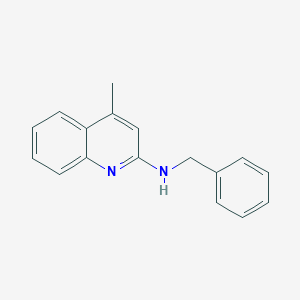
![4-(1-Piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B187549.png)
